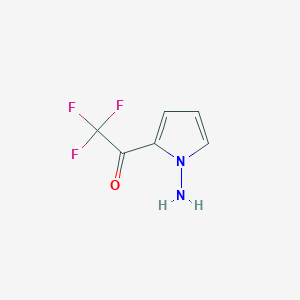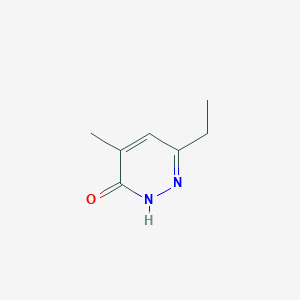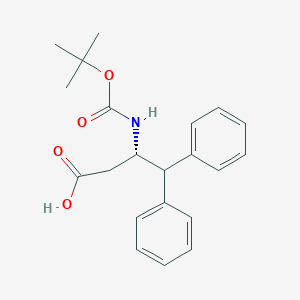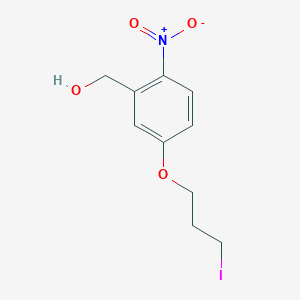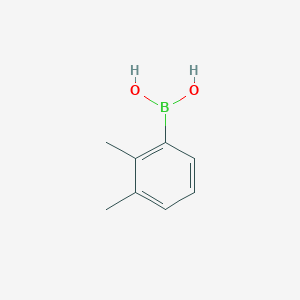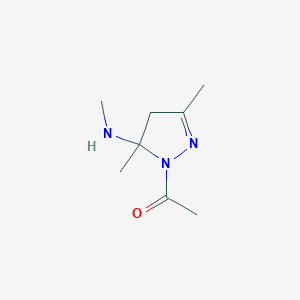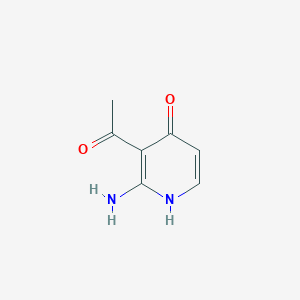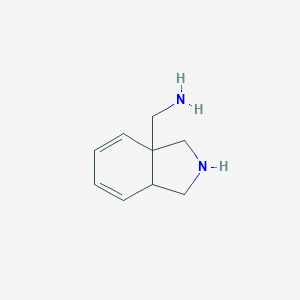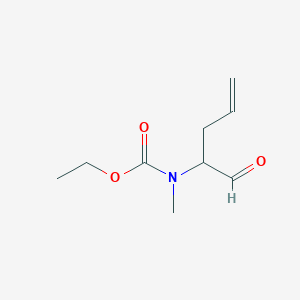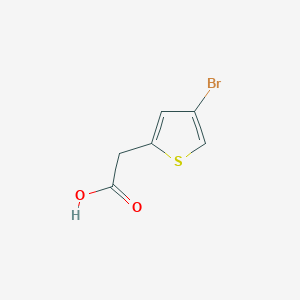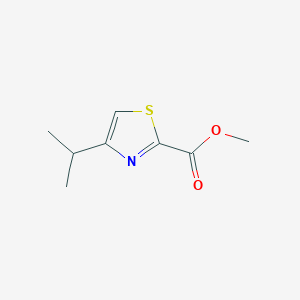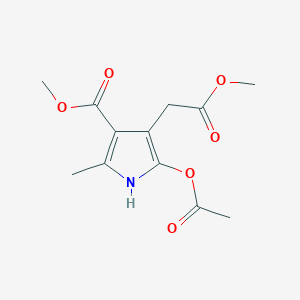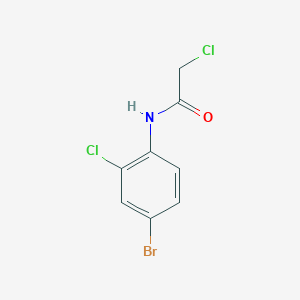![molecular formula C8H18N2O3 B067327 TERT-BUTYL N-[2-(AMINOOXY)PROPYL]CARBAMATE CAS No. 161490-89-7](/img/structure/B67327.png)
TERT-BUTYL N-[2-(AMINOOXY)PROPYL]CARBAMATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI): is a chemical compound with the molecular formula C8H18N2O3 It is known for its unique structure, which includes an aminooxy group attached to a propyl chain, and a carbamic acid esterified with a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-(aminooxy)propanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-(aminooxy)propanol+tert-butyl chloroformate→Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aminooxy derivatives.
科学研究应用
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable oxime linkages with carbonyl compounds.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for releasing active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of a stable oxime bond. This property makes it useful as a biochemical probe and in drug delivery systems.
相似化合物的比较
- Carbamic acid, (4-amino-2-pyrimidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3-chloro-2-oxopropyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N- [2- [ (2-methyl-1-oxo-2-propen-1-yl)amino]ethyl]-, 1,1-dimethylethyl ester
Comparison: Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester is unique due to the presence of the aminooxy group, which imparts distinct reactivity and stability compared to other carbamic acid esters. This makes it particularly useful in applications requiring stable oxime linkages, such as biochemical probes and drug delivery systems.
属性
CAS 编号 |
161490-89-7 |
|---|---|
分子式 |
C8H18N2O3 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
tert-butyl N-(2-aminooxypropyl)carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-6(13-9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) |
InChI 键 |
HHUKKAGQHZSBBF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)OC(C)(C)C)ON |
规范 SMILES |
CC(CNC(=O)OC(C)(C)C)ON |
同义词 |
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


